4-Ethyl-5-fluoro-6-hydroxypyrimidine
Overview
Description
Calcium mandelate: is a calcium salt of mandelic acid, an aromatic alpha hydroxy acid. It is known for its applications in various fields, including medicine and chemistry. The compound is characterized by its white crystalline appearance and solubility in water and polar organic solvents .
Scientific Research Applications
Chemistry: Calcium mandelate is used as a chiral building block in the synthesis of various pharmaceuticals. Its ability to form complexes with metal ions makes it valuable in coordination chemistry .
Biology: In biological research, calcium mandelate is studied for its potential antimicrobial properties. It is also used in the study of enzyme-catalyzed reactions involving mandelic acid derivatives .
Medicine: Calcium mandelate has applications in the treatment of urinary tract infections. It is used in formulations that release mandelic acid, which has antibacterial properties .
Industry: In the industrial sector, calcium mandelate is used in the production of cosmetics and personal care products due to its exfoliating properties. It is also employed in the synthesis of other chemical compounds .
Mechanism of Action
Target of Action
4-Ethyl-5-fluoro-6-hydroxypyrimidine, also known as 6-Ethyl-5-fluoropyrimidin-4(3H)-one, is a pyrimidine derivative It is used in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents , suggesting that it may target enzymes or proteins involved in fungal growth and proliferation.
Mode of Action
Given its use in the synthesis of antifungal agents , it can be inferred that it may interact with its targets to inhibit essential biological processes, leading to the death or growth inhibition of the fungi.
Biochemical Pathways
As a component of antifungal agents , it may be involved in disrupting the synthesis of essential components of the fungal cell, such as the cell wall or membrane, or inhibiting key enzymes in metabolic pathways.
Result of Action
Given its use in the synthesis of antifungal agents , it can be inferred that its action results in the inhibition of fungal growth and proliferation.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in the preparation of bio-active compounds
Molecular Mechanism
It is expected that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium mandelate can be synthesized through the reaction of calcium hydroxide with mandelic acid. The reaction typically occurs in an aqueous medium, where calcium hydroxide reacts with mandelic acid to form calcium mandelate and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of calcium mandelate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to obtain high-purity calcium mandelate suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Calcium mandelate undergoes several types of chemical reactions, including:
Oxidation: Calcium mandelate can be oxidized to form benzaldehyde and calcium carbonate.
Reduction: Reduction reactions may convert calcium mandelate to mandelic acid.
Substitution: Substitution reactions can occur, where the hydroxyl group of mandelic acid is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products:
Oxidation: Benzaldehyde and calcium carbonate.
Reduction: Mandelic acid.
Substitution: Derivatives of mandelic acid with different functional groups.
Comparison with Similar Compounds
Methenamine mandelate: Used in the treatment of urinary tract infections, similar to calcium mandelate.
Mandelic acid: The parent compound of calcium mandelate, used in various chemical and pharmaceutical applications.
Methenamine hippurate: Another compound used for urinary tract infections, with a similar mechanism of action to methenamine mandelate.
Uniqueness: Calcium mandelate is unique due to its combination of calcium and mandelic acid, providing both antimicrobial properties and the benefits of calcium supplementation. This dual functionality makes it valuable in both medical and industrial applications .
Properties
IUPAC Name |
4-ethyl-5-fluoro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMRCKIJEFNNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447952 | |
Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-87-8 | |
Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137234-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethyl-5-fluoro-4(3H)-pyrimidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 137234-87-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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